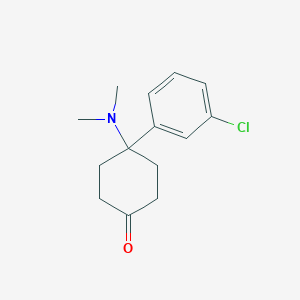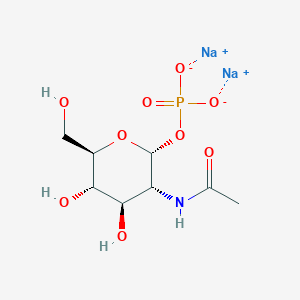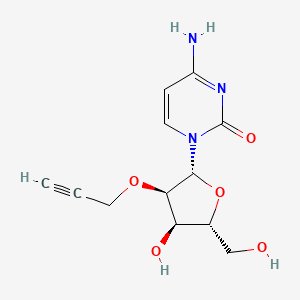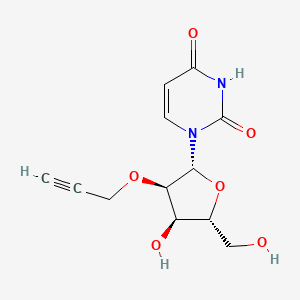
3'-O-Allyladenosine
Descripción general
Descripción
3’-O-Allyladenosine is a modified nucleoside that plays a significant role in biochemical research, particularly in the study of adenosine receptors. This compound is characterized by the presence of an allyl group attached to the 3’ position of the adenosine molecule. It is a white to off-white powder with a molecular formula of C13H17N5O4 and a molecular weight of 307.31 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Allyladenosine typically involves the allylation of adenosine. One common method is the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 3’-O-Allyladenosine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of enzymatic synthesis has also been explored, where enzymes like poly(U) polymerase mutants are used to incorporate the allyl group into the nucleoside .
Análisis De Reacciones Químicas
Types of Reactions: 3’-O-Allyladenosine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The double bond in the allyl group can be reduced to form propyl derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of propyladenosine.
Substitution: Formation of thioether or amine derivatives.
Aplicaciones Científicas De Investigación
3’-O-Allyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Investigates the role of adenosine receptors in various physiological processes.
Medicine: Potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and immune responses.
Industry: Used in the development of novel pharmaceuticals and biotechnological applications.
Mecanismo De Acción
The mechanism of action of 3’-O-Allyladenosine involves its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological effects. The allyl group modification enhances the binding affinity and selectivity of the compound for specific adenosine receptor subtypes. This interaction leads to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels .
Comparación Con Compuestos Similares
2’-O-Allyladenosine: Similar structure but with the allyl group at the 2’ position.
2’-O-Methyladenosine: Contains a methyl group instead of an allyl group.
3’-O-Methyladenosine: Contains a methyl group at the 3’ position
Uniqueness: 3’-O-Allyladenosine is unique due to its specific modification at the 3’ position, which provides distinct biochemical properties. This modification enhances its stability and binding affinity to adenosine receptors, making it a valuable tool in biochemical and pharmacological research.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-enoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h2,5-7,9-10,13,19-20H,1,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUYHOEDIRMCE-QYVSTXNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)






![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)
